Norfentanyl-D5 Oxalate; N-Pentadeuterophenyl-N-(piperidin-4-yl)propanamide Oxalate
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Overview
Description
Norfentanyl-D5 Oxalate, also known as N-Pentadeuterophenyl-N-(piperidin-4-yl)propanamide Oxalate, is a stable isotope-labeled compound. It is primarily used in forensic and toxicological studies as a reference standard. This compound is a deuterated analog of norfentanyl, which is a metabolite of fentanyl, a potent synthetic opioid analgesic.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Norfentanyl-D5 Oxalate involves the deuteration of norfentanyl. The process typically includes the following steps:
Oxalate Formation: The resulting deuterated norfentanyl is then reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of Norfentanyl-D5 Oxalate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large-scale deuteration of norfentanyl using deuterium gas or deuterated reagents.
Purification: The deuterated product is purified using techniques such as crystallization or chromatography.
Oxalate Formation: The purified deuterated norfentanyl is then reacted with oxalic acid to form the oxalate salt, which is further purified and standardized for use as a reference material.
Chemical Reactions Analysis
Types of Reactions
Norfentanyl-D5 Oxalate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound back to its parent form.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Norfentanyl-D5 Oxalate.
Scientific Research Applications
Norfentanyl-D5 Oxalate is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of norfentanyl in biological samples.
Biology: Employed in studies investigating the metabolism and pharmacokinetics of fentanyl and its analogs.
Medicine: Utilized in forensic toxicology to detect and quantify norfentanyl in postmortem and clinical samples.
Industry: Used in the development and validation of analytical methods for drug testing and monitoring.
Mechanism of Action
Norfentanyl-D5 Oxalate itself does not exert pharmacological effects as it is a metabolite and reference standard. its parent compound, fentanyl, acts on the central nervous system by binding to opioid receptors, particularly the mu-opioid receptor. This binding inhibits the release of neurotransmitters, leading to analgesic and sedative effects.
Comparison with Similar Compounds
Similar Compounds
Norfentanyl: The non-deuterated analog of Norfentanyl-D5 Oxalate.
Fentanyl: The parent compound from which norfentanyl is derived.
Carfentanil: A more potent analog of fentanyl.
Alfentanil: Another fentanyl analog with a shorter duration of action.
Uniqueness
Norfentanyl-D5 Oxalate is unique due to its deuterium labeling, which makes it an ideal internal standard for mass spectrometry analysis. The presence of deuterium atoms provides a distinct mass difference, allowing for accurate quantification and differentiation from non-deuterated compounds.
Properties
CAS No. |
1435933-84-8 |
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Molecular Formula |
C16H22N2O5 |
Molecular Weight |
327.39 g/mol |
IUPAC Name |
oxalic acid;N-(2,3,4,5,6-pentadeuteriophenyl)-N-piperidin-4-ylpropanamide |
InChI |
InChI=1S/C14H20N2O.C2H2O4/c1-2-14(17)16(12-6-4-3-5-7-12)13-8-10-15-11-9-13;3-1(4)2(5)6/h3-7,13,15H,2,8-11H2,1H3;(H,3,4)(H,5,6)/i3D,4D,5D,6D,7D; |
InChI Key |
OLFNESLXXQCODF-BQAHAFBHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCNCC2)C(=O)CC)[2H])[2H].C(=O)(C(=O)O)O |
Canonical SMILES |
CCC(=O)N(C1CCNCC1)C2=CC=CC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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